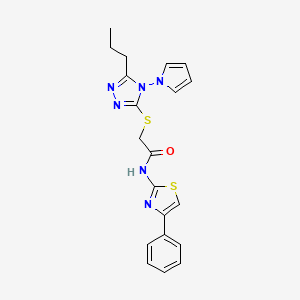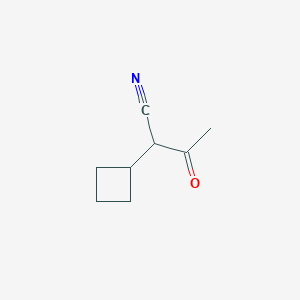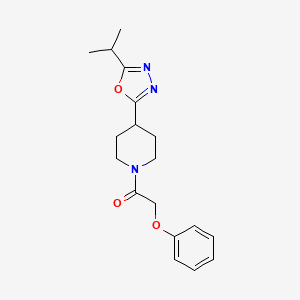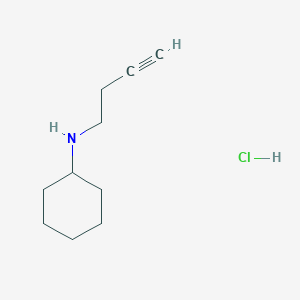
N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole compounds containing a thioamide group has been explored through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. In one study, two compounds were successfully synthesized, including 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, which was further analyzed using single-crystal X-ray diffraction . Another research effort focused on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-amino-4H-1,2,4-triazole, which involved acylation followed by cyclization with hydrazine hydrate . Additionally, the synthesis of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was reported, with the structures confirmed by multiple spectroscopic methods .
Molecular Structure Analysis
The molecular structure of one of the synthesized compounds, specifically 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, was determined to crystallize in the monoclinic system with a specific space group. The crystallographic data provided detailed dimensions of the unit cell and revealed the presence of weak C—H…N intermolecular interactions that stabilize the structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acylation, cyclization, and various functional group transformations. For instance, the oxidation of an alpha-carbon in a specific N-(isothiazol-5-yl)phenylacetamide was achieved using dimethylformamide dimethylacetal, leading to a variety of derivatives with retained insecticidal activity . The cyclization of acrylamide derivatives with hydrazine hydrate to form triazol-amine compounds was another key reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The crystallographic data suggest solid-state properties such as density and molecular interactions . The biological activities, including antifungal and plant growth regulating activities, indicate the chemical reactivity and potential applications of these compounds . The insecticidal activity of derivatives from the methylene group modifications suggests their utility in pest control .
Case Studies and Biological Activities
The synthesized compounds have been evaluated for biological activities, with some showing antifungal and plant growth regulating properties . The modifications of the methylene group in N-(isothiazol-5-yl)phenylacetamides have led to derivatives with broad-spectrum insecticidal activity, particularly against root-knot nematode . These studies provide a foundation for understanding the potential applications of these compounds in agriculture and pest management.
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Direcciones Futuras
This involves potential future research directions, applications, or improvements to the synthesis process.
For a comprehensive analysis, you might want to consult scientific literature or databases like PubMed, SciFinder, or Reaxys if you have access to them. They contain a wealth of information on a wide variety of compounds. If this is for academic or professional work, consulting a professor or a professional in the field might also be helpful. Please note that handling chemical compounds should always be done with the appropriate safety measures in place. Always refer to the Material Safety Data Sheet (MSDS) of the compound and follow the recommended handling procedures.
I hope this general approach helps! If you have any other questions or need further clarification, feel free to ask.
Propiedades
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-2-8-17-23-24-20(26(17)25-11-6-7-12-25)29-14-18(27)22-19-21-16(13-28-19)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKJWRKRVJCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylthiazol-2-yl)-2-((5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)





![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)